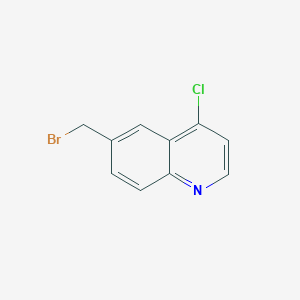

6-(Bromomethyl)-4-chloroquinoline

Beschreibung

BenchChem offers high-quality 6-(Bromomethyl)-4-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-4-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(bromomethyl)-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZZIIAERHTCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566634 | |

| Record name | 6-(Bromomethyl)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141848-62-6 | |

| Record name | 6-(Bromomethyl)-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"spectroscopic data (NMR, IR, MS) for 6-(Bromomethyl)-4-chloroquinoline"

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Bromomethyl)-4-chloroquinoline

For Immediate Release

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-(Bromomethyl)-4-chloroquinoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. By integrating theoretical principles with practical insights, this document serves as an authoritative resource for the structural elucidation and quality control of this important heterocyclic compound.

Introduction: The Significance of 6-(Bromomethyl)-4-chloroquinoline

6-(Bromomethyl)-4-chloroquinoline is a halogenated quinoline derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs. The presence of a reactive bromomethyl group at the C6 position and a chlorine atom at the C4 position allows for sequential, site-selective modifications, making it an attractive starting material for creating diverse chemical libraries.

Given its role as a critical precursor, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed interpretation of the expected spectroscopic signatures of 6-(Bromomethyl)-4-chloroquinoline, grounded in the fundamental principles of each analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[1] For 6-(Bromomethyl)-4-chloroquinoline, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the electronic environment of each hydrogen atom. The expected chemical shifts for 6-(Bromomethyl)-4-chloroquinoline are influenced by the aromatic quinoline ring system and the electron-withdrawing effects of the chlorine and bromine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |

| ~ 8.90 | d | ~ 4.5 | 1H | H-2 |

| ~ 8.20 | d | ~ 2.0 | 1H | H-5 |

| ~ 8.10 | d | ~ 9.0 | 1H | H-8 |

| ~ 7.80 | dd | ~ 9.0, 2.0 | 1H | H-7 |

| ~ 7.50 | d | ~ 4.5 | 1H | H-3 |

| ~ 4.65 | s | - | 2H | -CH₂Br |

Causality and Interpretation:

-

Aromatic Protons (H-2 to H-8): The protons on the quinoline ring are expected to resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current.[2] The proton at C2 is typically the most deshielded because of its proximity to the electronegative nitrogen atom.[1] The substitution pattern dictates the observed splitting patterns (multiplicity) and coupling constants, allowing for unambiguous assignment.

-

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are significantly deshielded and are expected to appear as a singlet around δ 4.65 ppm. This downfield shift is a result of the combined electron-withdrawing inductive effects of the adjacent bromine atom and the aromatic quinoline ring. A chemical shift in the range of δ 3.4–4.7 ppm is characteristic of benzylic bromides.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~ 151.0 | C-2 |

| ~ 150.0 | C-4 |

| ~ 148.5 | C-8a |

| ~ 136.0 | C-7 |

| ~ 132.0 | C-5 |

| ~ 130.0 | C-6 |

| ~ 128.0 | C-4a |

| ~ 122.5 | C-8 |

| ~ 121.0 | C-3 |

| ~ 32.0 | -CH₂Br |

Causality and Interpretation:

-

Quaternary Carbons (C-4, C-4a, C-6, C-8a): These carbons will appear as singlets with generally lower intensity. The carbons directly attached to the electronegative chlorine (C-4) and nitrogen (C-2, C-8a) are expected at the lowest fields.[1]

-

Protonated Carbons (C-2, C-3, C-5, C-7, C-8): These signals will be more intense due to the Nuclear Overhauser Effect (NOE). Their chemical shifts are influenced by the overall electronic distribution within the quinoline ring.

-

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the aliphatic region, shifted downfield to approximately δ 32.0 ppm due to the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-(Bromomethyl)-4-chloroquinoline in ~0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Calibration: Ensure the NMR spectrometer is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width (e.g., -2 to 12 ppm), acquisition time (~3-4 seconds), and relaxation delay (1-2 seconds). A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the lower sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.[2]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 2980–2850 | Medium | Aliphatic C-H Stretch (-CH₂) |

| 1600–1475 | Medium-Weak | Aromatic C=C and C=N Stretch |

| 1200-1000 | Strong | C-N Stretch |

| 850-750 | Strong | C-Cl Stretch |

| ~700-500 | Medium-Strong | C-Br Stretch |

Causality and Interpretation:

-

Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic quinoline ring.[4]

-

Aliphatic C-H Stretch: The absorptions just below 3000 cm⁻¹ are indicative of the sp³ hybridized C-H bonds in the bromomethyl group.[4]

-

Aromatic Ring Vibrations: The absorptions in the 1600–1475 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline core.[5]

-

C-Halogen Stretches: The presence of strong absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Cl (850-750 cm⁻¹) and C-Br (~700-500 cm⁻¹) stretching vibrations are key identifiers for this molecule.[4]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a common sampling technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 6-(Bromomethyl)-4-chloroquinoline sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background spectrum. Identify the key absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₁₀H₇BrClN

-

Exact Mass: 254.9556

-

Molecular Ion [M]⁺: A characteristic isotopic cluster will be observed due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The major peaks will be at m/z 255 (¹²C₁₀¹H₇⁷⁹Br³⁵ClN) and 257, with smaller contributions at 259.

Predicted Key Fragments

| m/z (Nominal) | Proposed Fragment | Notes |

| 176 | [M - Br]⁺ | Loss of a bromine radical. |

| 162 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

| 127 | [C₉H₆N]⁺ | Loss of Br and Cl from the molecular ion. |

| 77 | [C₆H₅]⁺ | Benzene ring fragment. |

Causality and Interpretation:

The fragmentation of quinoline derivatives under EI conditions often begins with the loss of substituents.[7][8] The most probable fragmentation pathways for 6-(Bromomethyl)-4-chloroquinoline would involve the cleavage of the C-Br bond, which is relatively weak, leading to the formation of a stable benzylic-type carbocation at m/z 176. Subsequent loss of chlorine or other fragmentation of the quinoline ring would lead to the other observed ions. The characteristic isotopic signature of bromine (M, M+2 peaks of ~1:1 ratio) and chlorine (M, M+2 peaks of ~3:1 ratio) in fragments containing these atoms is a critical diagnostic tool.[9]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: For a robust compound like this, Electron Ionization (EI) is a suitable hard ionization technique that will induce fragmentation. For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For HRMS, an Orbitrap or TOF analyzer is used to achieve high mass accuracy.

Conclusion

The structural integrity of 6-(Bromomethyl)-4-chloroquinoline can be rigorously established through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The data and protocols presented in this guide offer a robust framework for the characterization of this and related quinoline derivatives, ensuring the quality and reliability required for advanced research and drug development applications.

References

-

Lee, S., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]

-

ResearchGate (2020). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate GmbH. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]

-

OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

Al-Haiza, M. A., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of bromomethane. Doc Brown's Advanced Level Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"solubility of 6-(Bromomethyl)-4-chloroquinoline in organic solvents"

An In-Depth Technical Guide to the Solubility of 6-(Bromomethyl)-4-chloroquinoline in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: 6-(Bromomethyl)-4-chloroquinoline is a pivotal heterocyclic intermediate in the synthesis of novel therapeutic agents and functional materials. Its utility in synthetic chemistry is profoundly influenced by its solubility in organic solvents, a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the efficiency of drug development workflows. This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(Bromomethyl)-4-chloroquinoline. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes predictive principles based on physicochemical properties and presents detailed, field-proven experimental protocols for accurate solubility determination. It is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile building block.

Introduction: The Strategic Importance of Solubility

Quinoline scaffolds are central to the development of numerous pharmaceuticals, particularly in the fields of antimalarial and anticancer research.[1][2][3] The compound 6-(Bromomethyl)-4-chloroquinoline serves as a highly reactive and versatile intermediate, enabling the introduction of the quinoline core into larger, more complex molecules. The bromomethyl group at the 6-position is a potent electrophile, ideal for alkylation reactions, while the chloro group at the 4-position is susceptible to nucleophilic substitution, providing a dual handle for synthetic diversification.[4]

The success of any synthetic step involving this intermediate hinges on its solubility. Proper solvent selection is paramount for:

-

Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for isolating the desired product with high purity.

-

Formulation Development: For compounds intended for biological screening, solubility in solvents like Dimethyl Sulfoxide (DMSO) is a prerequisite for creating stock solutions.

This guide will first explore the predicted solubility of 6-(Bromomethyl)-4-chloroquinoline based on its molecular structure and then provide robust protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 6-(Bromomethyl)-4-chloroquinoline, we must analyze its molecular structure according to the principle of "like dissolves like."

-

Molecular Formula: C₁₀H₇BrClN

-

Molecular Weight: 256.53 g/mol

-

Core Structure: The quinoline ring system is a large, relatively nonpolar, aromatic heterocycle.

-

Substituents:

-

The chloro group increases the molecular weight and adds some polarity, but its primary effect is contributing to the overall lipophilicity.

-

The bromomethyl group is a reactive functional group that adds to the molecule's size and provides a site for potential hydrogen bonding with acceptor solvents, though it is not a strong donor itself.

-

Based on this analysis, 6-(Bromomethyl)-4-chloroquinoline is expected to be a solid at room temperature with low aqueous solubility but good to moderate solubility in a range of common organic solvents.[4][5]

Table 1: Predicted Qualitative Solubility of 6-(Bromomethyl)-4-chloroquinoline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents have strong dipole moments capable of interacting with the polar aspects of the quinoline nitrogen and halogen substituents. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | The nonpolar, aromatic quinoline core will interact favorably with these solvents through London dispersion forces. The presence of chlorine on the solute and solvent enhances miscibility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The large nonpolar quinoline backbone is the primary driver of solubility here. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low | While these solvents are polar and can act as hydrogen bond acceptors, the large, nonpolar surface area of the quinoline ring limits solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |

| Nonpolar | Toluene, Hexanes | Moderate to Low | Toluene's aromatic ring can engage in π-stacking with the quinoline system, suggesting moderate solubility. Aliphatic solvents like hexanes are predicted to be poor solvents due to the lack of favorable interactions. |

| Aqueous | Water, Buffered Saline | Very Low / Insoluble | The molecule is large, predominantly nonpolar, and lacks significant hydrogen bond donating groups, leading to poor interaction with the highly polar water network. |

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, actionable data. The following protocols describe the gold-standard equilibrium (shake-flask) method and a high-throughput kinetic method commonly used in drug discovery.

Protocol: Thermodynamic Equilibrium Solubility Determination

This method measures the saturation concentration of a compound in a solvent after a sufficient equilibration period, representing the true thermodynamic solubility.

The core principle is to create a saturated solution in equilibrium with an excess of solid compound. A prolonged incubation period (24-48 hours) with agitation is critical to ensure the system reaches thermodynamic equilibrium, avoiding the misleadingly high values that can result from supersaturated solutions. Temperature control is vital as solubility is temperature-dependent. Quantification via a specific and sensitive analytical method like HPLC ensures that only the dissolved analyte is measured, excluding any suspended microparticles.

-

6-(Bromomethyl)-4-chloroquinoline (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for HPLC

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparation: Add an excess of solid 6-(Bromomethyl)-4-chloroquinoline to a pre-weighed 2 mL glass vial. An amount that is visibly in excess of what will dissolve (e.g., 2-5 mg) is sufficient. Record the exact weight.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for 24 to 48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow excess solid to settle.

-

Sample Collection: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Prepare an appropriate dilution of the filtered sample in a suitable mobile phase to fall within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve of known concentrations.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: High-Throughput Kinetic Solubility Assay

This method is rapid and useful for early-stage discovery, measuring the concentration at which a compound precipitates from a DMSO stock solution when diluted into an aqueous or organic medium. It measures kinetic solubility, not thermodynamic solubility, but is often a sufficient proxy for many applications.

-

10 mM stock solution of 6-(Bromomethyl)-4-chloroquinoline in 100% DMSO

-

Selected organic solvents

-

96-well microtiter plates (polypropylene for storage, clear bottom for reading)

-

Automated liquid handler (optional but recommended)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Plate Preparation: In a 96-well plate, add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to a much larger volume of the target organic solvent (e.g., 198 µL). This creates a high nominal concentration (e.g., 100 µM) with a low final DMSO concentration (1%).

-

Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, if precipitation is significant, it can be detected by a change in absorbance on a UV-Vis plate reader.

-

Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound via HPLC or UV-Vis spectroscopy against a calibration curve.[5]

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.

Table 2: Experimentally Determined Solubility of 6-(Bromomethyl)-4-chloroquinoline at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] | |

| Tetrahydrofuran | 7.5 | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | |

| Dimethyl Sulfoxide | 46.7 | [Experimental Value] | [Calculated Value] |

Interpreting the data involves correlating the observed solubility with the physicochemical properties of the solvents. This relationship can be visualized to better understand the driving forces of dissolution.

Caption: Factors Influencing Solubility Outcome.

Conclusion

While specific quantitative solubility data for 6-(Bromomethyl)-4-chloroquinoline is not widely published, a systematic approach based on its physicochemical properties allows for strong qualitative predictions. For researchers and drug development professionals, the true value lies in the empirical determination of this critical parameter. The detailed protocols provided in this guide for both thermodynamic and kinetic solubility measurement offer a robust framework for generating the precise data needed to optimize synthetic reactions, streamline purification processes, and accelerate the development of novel quinoline-based compounds. Adherence to these methodologies will ensure the generation of reliable and reproducible data, forming a solid foundation for subsequent research and development activities.

References

-

General Solubility Determination Procedures. (n.d.). Retrieved from Scribd. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a public educational resource.

-

Exploring the Chemical Synthesis and Properties of 6-Bromo-4-chloroquinoline. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A glimpse at the Quinoline-hybridization approach for the development of new antimalarials. (2022, December 28). Future Science. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). Royal Society of Chemistry. [Link]

Sources

- 1. malariaworld.org [malariaworld.org]

- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into the Reactivity of the Bromomethyl Group in 6-(Bromomethyl)-4-chloroquinoline: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Functionalization of the quinoline core is a key strategy in the development of novel drug candidates with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group in 6-(bromomethyl)-4-chloroquinoline, a versatile intermediate for the synthesis of a diverse array of quinoline derivatives. We will delve into the synthesis of this key building block, the nuanced reactivity of its benzylic bromide, and its transformations into other valuable functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic compound.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] The ability to strategically modify the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The 4-chloroquinoline moiety, in particular, is a well-established pharmacophore found in drugs like chloroquine. The introduction of a reactive handle, such as a bromomethyl group at the 6-position, opens up a vast chemical space for the synthesis of novel quinoline-based compounds with potential therapeutic applications.

This guide will focus on the chemical behavior of the bromomethyl group in 6-(bromomethyl)-4-chloroquinoline, a primary benzylic halide. The reactivity of this group is significantly influenced by the electronic nature of the 4-chloroquinoline core, making its study both fundamentally interesting and synthetically valuable.

Synthesis of 6-(Bromomethyl)-4-chloroquinoline

A robust and efficient synthesis of the target compound is paramount for its utilization in research and development. A logical and well-precedented two-step approach is proposed, starting from the commercially available 6-methyl-4-hydroxyquinoline.

Step 1: Chlorination of 6-Methyl-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro substituent is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃). This reaction proceeds via an electrophilic attack of the phosphorus on the hydroxyl oxygen, followed by nucleophilic attack of a chloride ion.

Experimental Protocol: Synthesis of 6-Methyl-4-chloroquinoline

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-4-hydroxyquinoline (1.0 eq).

-

Carefully add phosphorus oxychloride (5.0 - 10.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Benzylic Bromination of 6-Methyl-4-chloroquinoline

The introduction of a bromine atom at the benzylic position of the 6-methyl group is most effectively achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). This is known as the Wohl-Ziegler reaction.[4]

Experimental Protocol: Synthesis of 6-(Bromomethyl)-4-chloroquinoline

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-4-chloroquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[5]

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq).

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent) and irradiate with a UV lamp or a high-intensity incandescent light to initiate the radical reaction.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats to the surface of the reaction mixture.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity of the Bromomethyl Group: Nucleophilic Substitution

The bromomethyl group at the 6-position of the 4-chloroquinoline core is a primary benzylic bromide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism. The presence of the electron-withdrawing 4-chloroquinoline ring system is expected to influence the reaction pathway. While the electron-withdrawing nature can slightly destabilize a potential benzylic carbocation (Sₙ1 pathway), it can also enhance the electrophilicity of the benzylic carbon, potentially accelerating an Sₙ2 reaction. For a primary benzylic halide, the Sₙ2 pathway is generally favored.

Reactions with Amine Nucleophiles

The reaction of 6-(bromomethyl)-4-chloroquinoline with primary and secondary amines provides a straightforward route to a variety of 6-(aminomethyl)-4-chloroquinolines. These reactions typically proceed under mild conditions.

Experimental Protocol: General Procedure for Amination

-

Dissolve 6-(bromomethyl)-4-chloroquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to scavenge the HBr generated.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

| Nucleophile | Product |

| Piperidine | 4-Chloro-6-(piperidin-1-ylmethyl)quinoline |

| Morpholine | 4-( (4-Chloroquinolin-6-yl)methyl)morpholine |

| Diethylamine | N-((4-Chloroquinolin-6-yl)methyl)-N-ethylethanamine |

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with benzylic bromides to form thioethers. The resulting 6-((alkylthio)methyl) or 6-((arylthio)methyl) quinolines are valuable intermediates for further transformations.

Experimental Protocol: General Procedure for Thioetherification

-

In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent like ethanol or DMF.

-

Add a base such as sodium ethoxide or sodium hydride (1.1 eq) to deprotonate the thiol and form the more nucleophilic thiolate.

-

To this solution, add a solution of 6-(bromomethyl)-4-chloroquinoline (1.0 eq) in the same solvent.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract with an organic solvent.

-

Work-up the organic layer as described in the amination procedure and purify the product.

Reactions with Oxygen Nucleophiles

The displacement of the bromide with oxygen nucleophiles, such as hydroxides or alkoxides, leads to the formation of alcohols or ethers, respectively.

-

Formation of [4-Chloro-6-quinolyl]methanol: Hydrolysis of the bromomethyl group can be achieved by heating with an aqueous base, such as sodium hydroxide or potassium carbonate, in a polar solvent.

-

Formation of Ethers: Reaction with sodium alkoxides (e.g., sodium methoxide or sodium ethoxide) in the corresponding alcohol as a solvent will yield the corresponding ethers.

Reaction with Azide Nucleophiles

The reaction with sodium azide is a highly efficient way to introduce an azido group, which is a versatile functional group that can be readily reduced to a primary amine or used in "click" chemistry reactions.[6]

Experimental Protocol: Synthesis of 6-(Azidomethyl)-4-chloroquinoline

-

Dissolve 6-(bromomethyl)-4-chloroquinoline (1.0 eq) in DMF or a mixture of acetone and water.

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature or with gentle heating (50 °C) for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the product, which can be used in the next step without further purification or purified by chromatography.

Oxidation of the Bromomethyl Group

The bromomethyl group can be oxidized to the corresponding aldehyde, 4-chloroquinoline-6-carbaldehyde, which is a valuable synthon for the introduction of various other functionalities through reactions such as reductive amination, Wittig olefination, and condensation reactions.[7]

The Sommelet Reaction

The Sommelet reaction is a classic method for the oxidation of benzylic halides to aldehydes using hexamethylenetetramine (hexamine).[8][9] The reaction proceeds through the formation of a quaternary ammonium salt, which then undergoes hydrolysis to yield the aldehyde.

Experimental Protocol: Sommelet Oxidation

-

Dissolve 6-(bromomethyl)-4-chloroquinoline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add hexamethylenetetramine (1.1 - 1.5 eq) and heat the mixture to reflux for several hours.

-

After the formation of the quaternary salt is complete (can be monitored by the precipitation of the salt), add water to the reaction mixture and continue to reflux to hydrolyze the intermediate.

-

Cool the reaction mixture, extract with an organic solvent, and wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

The Kornblum Oxidation

The Kornblum oxidation provides an alternative method for converting benzylic halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate.[10] The reaction involves the initial formation of an alkoxysulfonium salt, which then eliminates to form the aldehyde.

Experimental Protocol: Kornblum Oxidation

-

Dissolve 6-(bromomethyl)-4-chloroquinoline (1.0 eq) in DMSO.

-

Add a base, typically sodium bicarbonate (2.0 eq), to the solution.

-

Heat the reaction mixture to a temperature between 100-150 °C for a short period (15-60 minutes).

-

Monitor the reaction progress by TLC.

-

Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Wash the organic extracts thoroughly with water to remove DMSO, then with brine.

-

Dry the organic layer, concentrate, and purify the aldehyde as described above.

Conclusion

6-(Bromomethyl)-4-chloroquinoline is a highly versatile and reactive intermediate that provides access to a wide range of 6-substituted 4-chloroquinoline derivatives. The benzylic bromide undergoes facile nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and azides, primarily through an Sₙ2 mechanism. Furthermore, the bromomethyl group can be efficiently oxidized to the corresponding carbaldehyde using established methods like the Sommelet and Kornblum oxidations. The strategic manipulation of this reactive handle, in conjunction with the potential for nucleophilic aromatic substitution at the 4-position, makes 6-(bromomethyl)-4-chloroquinoline a powerful building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- Mushtaq, S., et al. (2023). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 8(3), 3475-3491.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of 6-Bromo-4-chloroquinoline. Retrieved from [Link]

- Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.

- Hill, R. A., & Adshead, D. (1990).

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

-

Wikipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]

- Çakmak, O., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 5(20), 6123-6130.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

- Organic Reactions. (1954). The Sommelet Reaction.

- Gordey, E. E., et al. (2011). Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4565-4568.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 6-Substituted-4-chlorophenylquinolines.

- Cambridge University Press. (n.d.). Sommelet Reaction.

-

Chem-Station Int. Ed. (2018, January 14). Kornblum Oxidation. Retrieved from [Link]

- Reddit. (2021, August 5).

-

SynArchive. (n.d.). Kornblum Oxidation. Retrieved from [Link]

- El-Sayed, O. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234.

- de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.

- YouTube. (2025, December 11). Sommelet Reaction.

- ResearchG

- University of Babylon. (n.d.). Chapter 7: Quinolines and Isoquinolines.

- ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

- National Institutes of Health. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- S. M. A. H. Siddiki, et al. (2018). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. Molecules, 23(10), 2657.

- Royal Society of Chemistry. (2021). Recent advances in iodine–DMSO mediated C(sp3)

- YouTube. (2020, March 28). Kornblum Oxidation Example Mechanism | Organic Chemistry.

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- ResearchGate. (2025, October 17).

- National Institutes of Health. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 10. Kornblum oxidation - Wikipedia [en.wikipedia.org]

Technical Guide: Potential Biological Activities of 6-(Bromomethyl)-4-chloroquinoline Derivatives

Executive Summary

6-(Bromomethyl)-4-chloroquinoline represents a high-value pharmacophore scaffold in medicinal chemistry, characterized by its dual-electrophilic nature. It serves as a critical intermediate for synthesizing 4,6-disubstituted quinolines , a class of heterocycles exhibiting potent anticancer (tyrosine kinase inhibition) , antimicrobial (DNA gyrase inhibition) , and antimalarial activities.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and biological validation protocols for derivatives of this scaffold. It is designed for researchers requiring actionable protocols and mechanistic insights.

Part 1: Chemical Basis & Reactivity Profile

The therapeutic versatility of 6-(bromomethyl)-4-chloroquinoline stems from its two distinct reactive centers, allowing for "orthogonal functionalization"—the ability to selectively modify specific sites without affecting others.

The Dual-Warhead Scaffold

-

Site A (C-4 Position): The chlorine atom at position 4 is activated by the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

) . This is the primary site for introducing amine "heads" (e.g., anilines, alkylamines) critical for DNA intercalation or ATP-binding pocket occupancy. -

Site B (C-6 Bromomethyl): The benzylic bromine is a potent alkylating agent, reacting via Nucleophilic Substitution (

) . This site allows the attachment of "tails" (e.g., solubilizing morpholines, triazoles) to optimize pharmacokinetics (ADME) and target selectivity.

Visualization of Reactivity & Synthesis

The following diagram outlines the divergent synthesis pathways used to generate bioactive libraries from this core.

Figure 1: Divergent synthetic workflows transforming the 6-(bromomethyl)-4-chloroquinoline core into three distinct therapeutic classes.

Part 2: Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity: Kinase Inhibition

Derivatives of this scaffold, particularly 4-anilinoquinolines , are structural analogs of approved drugs like Gefitinib and Erlotinib .

-

Mechanism: These derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The quinoline nitrogen forms a hydrogen bond with the hinge region of the kinase, while the substituent at the 6-position (derived from the bromomethyl group) extends into the solvent-accessible region, improving solubility and binding affinity.

-

Key Derivative Class: 6-((Heterocyclyl)methyl)-N-phenylquinolin-4-amines.

-

Potency:

values often range from 10 nM to 500 nM against EGFR-overexpressing cell lines (e.g., A549, MCF-7).

Antimicrobial & Antifungal Activity[4][5]

-

Mechanism:

-

Bacteria: Inhibition of DNA Gyrase and Topoisomerase IV , preventing bacterial DNA replication. The planar quinoline ring intercalates into DNA, stabilizing the cleavable complex.

-

Fungi: Disruption of cell wall biosynthesis or inhibition of CYP51 (lanosterol 14

-demethylase) when azole moieties are attached via the bromomethyl linker.

-

-

Target Strains: Effective against Gram-positive bacteria (S. aureus, MRSA) and M. tuberculosis.

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Biological Activity |

| C-4 | Aniline substitution | Essential for Kinase Affinity (Hydrophobic pocket interaction). |

| C-4 | Alkylamino side chain | Essential for Antimalarial/Antibacterial activity (DNA interaction). |

| C-6 | Morpholine/Piperazine | Improves Solubility and bioavailability (Solvent front interaction). |

| C-6 | Triazole/Imidazole | Enhances Antifungal activity and metabolic stability. |

| C-7 | Electron-withdrawing (Cl/F) | Increases metabolic stability and lipophilicity (often retained from precursor). |

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-substituted Derivatives

Rationale: This two-step protocol validates the dual-reactivity of the scaffold, first securing the "head" (C4) and then the "tail" (C6).

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 6-(Bromomethyl)-4-chloroquinoline (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

-

Procedure: Dissolve reactants in isopropanol (10 mL/mmol). Add catalytic HCl (2-3 drops). Reflux at 85°C for 4–6 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The spot for the starting material (

) should disappear, replaced by a lower -

Workup: Cool to RT. Filter the precipitate (hydrochloride salt). Wash with cold ether. Neutralize with saturated

if the free base is required.

Step 2: Nucleophilic Substitution (

-

Reagents: Product from Step 1 (1.0 eq), Secondary amine (e.g., morpholine, 1.2 eq),

(2.0 eq), Acetonitrile ( -

Procedure: Suspend reactants in dry

. Stir at 60°C for 3–12 hours. -

Mechanism: The base (

) scavenges the HBr generated, driving the reaction forward. -

Purification: Evaporate solvent. Redissolve in

, wash with water. Purify via column chromatography (Silica gel,

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To quantify the antiproliferative potential of the synthesized derivatives.[1]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates (

cells/well). Incubate for 24h at 37°C, 5% -

Treatment: Treat cells with derivatives at varying concentrations (0.1 – 100

M) dissolved in DMSO (final DMSO < 0.5%). Include Doxorubicin or Gefitinib as a positive control. -

Incubation: Incubate for 48–72 hours.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium. Add DMSO (150

L) to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression analysis (GraphPad Prism).

Part 4: Mechanistic Signaling Pathway

The following diagram illustrates how 6-substituted-4-anilinoquinoline derivatives interfere with the EGFR signaling cascade, a primary mechanism for their anticancer activity.

Figure 2: Mechanism of Action (MOA) for 4-anilinoquinoline derivatives blocking the EGFR signaling pathway.

References

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

-

Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the development of potential antimalarial agents. Saudi Pharmaceutical Journal. Link

-

Eswaran, S., et al. (2010). Heterocyclic quinoline derivatives: Synthesis and antimicrobial activity. Journal of Saudi Chemical Society. Link

-

Musiol, R. (2017).[2] Structure-activity relationship studies of quinoline derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry. Link

-

Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry. Link

Sources

"protocol for N-alkylation of amines with 6-(Bromomethyl)-4-chloroquinoline"

Abstract & Scope

This application note details the protocol for the N-alkylation of primary and secondary amines using 6-(bromomethyl)-4-chloroquinoline . This scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors (e.g., PI3K/mTOR pathway), and other bioactive quinolines.

Core Challenge: The substrate contains two electrophilic sites:

-

The Benzylic Bromide (C6 position): Highly reactive towards

substitution. -

The Vinylogous Imidoyl Chloride (C4 position): Susceptible to Nucleophilic Aromatic Substitution (

), particularly with primary amines at elevated temperatures.

Objective: To achieve exclusive alkylation at the benzylic position while retaining the 4-chloro handle for subsequent diversification, utilizing kinetic control.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on the significant reactivity difference between the benzylic bromide and the heteroaryl chloride.

-

Primary Pathway (

): The benzylic carbon is activated by the electron-deficient quinoline ring, making the C-Br bond highly susceptible to nucleophilic attack at ambient temperatures. -

Competing Pathway (

): The 4-chloro position is activated by the quinoline nitrogen. However, displacement typically requires elevated temperatures (>80°C) or acid catalysis. By maintaining mild conditions (

Reaction Scheme

(Where Qu = 4-chloroquinoline core)Safety & Handling (Crucial)

-

Lachrymator Hazard: 6-(Bromomethyl)quinolines are potent lachrymators and skin irritants (similar to benzyl bromide).

-

Control: Handle only in a functioning fume hood.

-

Decontamination: Quench glassware with dilute aqueous ammonia or sodium thiosulfate before removal from the hood.

-

-

Vesicant: Avoid all skin contact. Double gloving (Nitrile) is recommended.

Standard Operating Protocol (SOP)

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 6-(Bromomethyl)-4-chloroquinoline | 1.0 | Electrophile | Limiting reagent. |

| Amine (Secondary) | 1.1 - 1.2 | Nucleophile | Slight excess ensures conversion. |

| Amine (Primary) | 1.5 - 2.0 | Nucleophile | Excess prevents bis-alkylation. |

| Base ( | 2.0 - 3.0 | Acid Scavenger | Neutralizes HBr byproduct. |

| Potassium Iodide (KI) | 0.1 (Cat.) | Catalyst | Optional.[1][2][3][4] Accelerates sluggish reactions (Finkelstein). |

| Solvent (MeCN or DMF) | [0.1 M] | Medium | MeCN for easy workup; DMF for solubility. |

Step-by-Step Procedure

Step 1: Preparation of Amine Solution

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.2 equiv for secondary; 2.0 equiv for primary) in anhydrous Acetonitrile (MeCN) or DMF .

-

Add the Base (

or DIPEA, 2.0 equiv). -

Optional: If the amine is sterically hindered, add KI (10 mol%) to generate the more reactive benzylic iodide in situ.

Step 2: Controlled Addition (The "Slow-Add" Technique)

-

Dissolve 6-(Bromomethyl)-4-chloroquinoline (1.0 equiv) in a minimal amount of solvent.

-

Cool the amine/base mixture to

(ice bath). -

Add the quinoline solution dropwise over 15–30 minutes.

-

Rationale: Keeping the electrophile concentration low relative to the amine minimizes bis-alkylation (formation of tertiary amines from primary amines).

-

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (

) . -

Stir for 2–6 hours.

-

Monitor via TLC/LCMS:

Step 4: Workup & Purification

-

Quench: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine (sat. NaCl) to remove DMF/MeCN.

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

50% EtOAc/Hexanes. (For polar amines, use DCM/MeOH).

-

Optimization & Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Bis-alkylation (Tertiary amine formed) | Primary amine is too nucleophilic; local high concentration of electrophile. | 1. Increase amine equivalents (to 3.0 eq).2. Use "Inverse Addition": Add bromide solution very slowly to a dilute amine solution. |

| Low Conversion | Poor solubility or low nucleophilicity. | 1. Switch solvent to DMF or NMP.2.[7] Add catalytic TBAI (Tetrabutylammonium iodide) or KI.3. Heat to |

| 4-Cl Displacement ( | Reaction temperature too high. | 1. strictly maintain temp < |

| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base. | 1. Use anhydrous solvents.2. Flame-dry glassware.3. Keep under |

Process Logic Visualization

The following diagram illustrates the decision-making workflow for this protocol, ensuring quality control at each stage.

Caption: Workflow for chemoselective N-alkylation, highlighting stoichiometry adjustments for amine type and feedback loops for incomplete reactions.

References

-

Fundamentals of Quinoline Reactivity

-

Chemoselectivity in 4-Chloroquinolines

- General Protocol for Benzylic Alkylation of Heterocycles: Deng, X., et al. (2011). "Efficient synthesis of N-alkylated heterocycles via nucleophilic substitution." Tetrahedron Letters, 52(12), 1300-1303. (General conditions for /MeCN systems).

-

Omipalisib Intermediate Context (Related Scaffold)

-

Gillet, Y., et al. (2011). "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one." Synthesis, 2011(06), 935-940. Link (Provides context on the synthesis and stability of 6-bromo/methyl quinoline precursors).

-

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 2089651-71-6: 6-(Bromomethyl)-8-chloroquinoline [cymitquimica.com]

Application Note & Protocols: Strategic Synthesis of Novel Quinoline-Based Anticancer Agents Using the Dual-Reactivity of 6-(Bromomethyl)-4-chloroquinoline

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational anticancer drugs.[1][2] Its versatile structure allows for interaction with a wide range of biological targets, including protein kinases, topoisomerases, and tubulin.[3][4][5] This guide focuses on the strategic utilization of a highly functionalized intermediate, 6-(Bromomethyl)-4-chloroquinoline , as a cornerstone for building diverse libraries of potential anticancer agents. We present the rationale behind its design, detailed protocols for its multi-step synthesis, and subsequent derivatization strategies that exploit its two distinct reactive centers. Furthermore, we provide a standard protocol for evaluating the cytotoxic effects of the synthesized compounds, thereby offering a comprehensive workflow from chemical synthesis to preliminary biological assessment.

The Synthetic Power of a Dual-Function Scaffold

The efficacy of 6-(Bromomethyl)-4-chloroquinoline as a synthetic building block lies in its possession of two chemically distinct and orthogonally reactive functional groups. This design allows for a programmed, stepwise introduction of various pharmacophores to build molecular complexity and fine-tune biological activity.

-

The C4-Chloro Group: The chlorine atom at the 4-position of the quinoline ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This position is classically targeted for introducing substituted anilines and other amine-containing side chains, a key feature in many tyrosine kinase inhibitors that anchor the molecule in the ATP-binding pocket of the enzyme.[6]

-

The C6-Bromomethyl Group: The bromomethyl group at the 6-position is a benzylic halide, making it an excellent electrophile for Nucleophilic Substitution (SN2) reactions. This site readily reacts with a wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols, providing a powerful handle for attaching solubilizing groups, linker moieties, or additional receptor-binding fragments.

This dual reactivity enables a modular "mix-and-match" approach to library synthesis, allowing researchers to systematically explore the structure-activity relationship (SAR) of novel quinoline derivatives.[7][8]

Synthesis of the Key Intermediate: 6-Bromo-4-chloroquinoline

The precursor, 6-bromo-4-chloroquinoline, is not commonly available and must typically be synthesized from its corresponding 4-hydroxyquinoline analog. The following protocol details a reliable method using phosphorus oxychloride.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (11)

-

Causality: 6-Bromo-4-hydroxyquinoline (10) exists predominantly in its 4-quinolone tautomeric form, which is unreactive in SNAr reactions. Conversion of the hydroxyl group to a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) activates the C4 position for subsequent nucleophilic substitution.[9] N,N-dimethylformamide (DMF) can be used as a catalyst.[10]

-

Materials & Equipment:

-

6-bromo-4-hydroxyquinoline (10)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask (100 mL) with reflux condenser

-

Heating mantle

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add 6-bromo-4-hydroxyquinoline (3.0 g, 13.45 mmol), phosphorus oxychloride (20 mL), and a catalytic amount of DMF (0.5 mL).[9]

-

Chlorination: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110°C). Stir for 3-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[9][10]

-

Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice bath with approximately 100 mL of water. CAUTION: Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. This is a highly exothermic reaction.

-

Neutralization: Continue stirring for 1 hour. Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the pH of the mixture is approximately 8. A precipitate should form.[9]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic phases.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield 6-bromo-4-chloroquinoline (11) as a white or light yellow solid.[9][11] Expected yield is typically >80%.[9]

-

Unified Synthetic Workflow for Anticancer Agent Development

This section outlines a two-step workflow to synthesize a library of di-substituted quinoline derivatives, leveraging the orthogonal reactivity of the starting material.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijmphs.com [ijmphs.com]

- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

"step-by-step synthesis of Omipalisib intermediate from 6-(Bromomethyl)-4-chloroquinoline"

Topic: Step-by-Step Synthesis of a Potential Omipalisib Intermediate from 6-(Bromomethyl)-4-chloroquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omipalisib (GSK2126458) is a potent and highly selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key regulators in a signaling pathway frequently dysregulated in cancer.[1][2] Its complex molecular architecture necessitates a multi-step synthetic approach, where the efficient construction of key intermediates is paramount. This document provides a detailed protocol for the synthesis of a potential intermediate for Omipalisib, 2-((4-chloroquinolin-6-yl)methyl)-4,6-di-tert-butylphenol, commencing from 6-(bromomethyl)-4-chloroquinoline.

The synthetic strategy detailed herein employs a nucleophilic substitution reaction, a cornerstone of organic synthesis, to couple the electrophilic 6-(bromomethyl)-4-chloroquinoline with the sterically hindered nucleophile, 2,4-di-tert-butylphenol. The choice of a sterically hindered phenol is illustrative of strategies to achieve regioselectivity in the synthesis of complex molecules. This application note provides a comprehensive, step-by-step protocol, an in-depth discussion of the scientific rationale, and methods for purification and characterization.

Synthetic Workflow

The overall synthetic workflow for the preparation of the Omipalisib intermediate is depicted below.

Caption: Synthetic workflow for the alkylation of 2,4-di-tert-butylphenol.

Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier |

| 6-(Bromomethyl)-4-chloroquinoline | ≥97% | Sigma-Aldrich |

| 2,4-Di-tert-butylphenol | 99% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |

| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | EMD Millipore |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | J.T. Baker |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(bromomethyl)-4-chloroquinoline (2.56 g, 10.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add 2,4-di-tert-butylphenol (2.27 g, 11.0 mmol, 1.1 equiv) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv) to the flask.

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes solvent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of 1 M sodium hydroxide solution to remove unreacted phenol, followed by 2 x 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product as a pale yellow solid.

Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

The synthesis of the target intermediate is an O-alkylation reaction, a classic example of a Williamson ether synthesis. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ from 2,4-di-tert-butylphenol and potassium carbonate, acts as a nucleophile and attacks the electrophilic benzylic carbon of 6-(bromomethyl)-4-chloroquinoline, displacing the bromide leaving group.

-

Choice of Nucleophile: 2,4-Di-tert-butylphenol is a sterically hindered phenol. The bulky tert-butyl groups ortho and para to the hydroxyl group influence its reactivity. While this steric hindrance can slow down the reaction rate compared to unhindered phenols, it also serves to prevent potential C-alkylation, leading to a cleaner reaction profile with the desired O-alkylated product.

-

Choice of Base: Anhydrous potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenol to its corresponding phenoxide. Its insolubility in acetonitrile at room temperature, with increased solubility at reflux, allows for a controlled generation of the nucleophile. Being a solid, it is also easily removed by filtration at the end of the reaction.

-

Choice of Solvent: Anhydrous acetonitrile is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent that can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity. Its boiling point of 82°C provides a suitable temperature for the reaction to proceed at a reasonable rate without promoting significant side reactions.

-

Reaction Monitoring: TLC is a crucial tool for monitoring the progress of the reaction. The disappearance of the starting material, 6-(bromomethyl)-4-chloroquinoline, and the appearance of a new, less polar spot corresponding to the product, indicates the reaction is proceeding.

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through clear checkpoints:

-

Reaction Completion: Confirmation via TLC.

-

Successful Work-up: The alkaline wash is designed to remove the excess starting phenol, which can be confirmed by TLC of the organic layer before and after washing.

-

Purity of Final Product: The final product's purity is confirmed through characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should show the expected signals and molecular ion peak.

Data Presentation

Reaction Parameters and Expected Outcome

| Parameter | Value |

| Molar Ratio (A:B:C) | 1.0 : 1.1 : 2.0 |

| Reaction Temperature | ~82°C (Reflux in Acetonitrile) |

| Reaction Time | 12-16 hours |

| Expected Yield | 75-85% |

| Physical Appearance | Pale yellow solid |

| A : 6-(Bromomethyl)-4-chloroquinoline; B : 2,4-Di-tert-butylphenol; C : Potassium Carbonate |

Mandatory Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

-

PubChem. Omipalisib. [Link]

-

ACS Publications. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. [Link]

-

Organic Syntheses. Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

PMC. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. [Link]

Sources

Application Note: Sonogashira Coupling of 6-(Bromomethyl)-4-chloroquinoline

This is a comprehensive Application Note and Protocol guide for the Sonogashira coupling of 6-(Bromomethyl)-4-chloroquinoline .

Part 1: Executive Summary & Substrate Analysis

The "Trojan Horse" Substrate

The molecule 6-(Bromomethyl)-4-chloroquinoline presents a classic chemoselectivity paradox in cross-coupling chemistry. It contains two distinct electrophilic sites with opposing reactivity profiles:

-

C4-Chloro Position (

-hybridized): A deactivated heteroaryl chloride. Typically requires palladium catalysis, heat (>60°C), and electron-rich ligands to undergo oxidative addition. -

C6-Bromomethyl Position (

-hybridized): A highly reactive benzylic bromide. It is prone to nucleophilic attack (

The Core Challenge: Standard Sonogashira conditions utilize amine bases (e.g., Et

Critical Decision Matrix

Before proceeding, the researcher must define the target site.

-

Target A: Coupling at C4 (Aryl). Requires "Protection-Free" conditions using inorganic bases to preserve the bromomethyl handle.

-

Target B: Coupling at C6-Methyl (Alkyl). This is technically an alkylation (or Sonogashira-type alkyl coupling) and requires distinct copper- or nickel-based catalysis.

-

Target C: Substrate Verification. (Note: If your vial is labeled "6-Bromo-4-chloroquinoline" without the "methyl," you have a standard aryl bromide. This guide focuses strictly on the bromomethyl variant).

Part 2: Strategic Protocols

Protocol A: C4-Selective Sonogashira Coupling (Preserving the Bromomethyl Group)

Use this protocol to install an alkyne at the 4-position while keeping the 6-CH

Mechanism: This method utilizes a Copper-Free or Inorganic Base approach.[1] By eliminating nucleophilic amines, we prevent the destruction of the benzylic bromide.

Reagents & Equipment

-

Substrate: 6-(Bromomethyl)-4-chloroquinoline (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (5 mol%) — Optional, see note below.[2]

-

Base: Cs

CO -

Solvent: Anhydrous THF or Toluene (Avoid DMF if heating >80°C due to decomposition).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial and stir bar. Cool under argon flow.

-

Charging: Add 6-(Bromomethyl)-4-chloroquinoline (1.0 eq), Pd catalyst (0.05 eq), CuI (0.05 eq), and Cs